4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a compound that has been studied for its potential anticancer activity . It belongs to a class of compounds known as 4,6-dimorpholinyl-1,3,5-triazine derivatives .
Synthesis Analysis
The synthesis of this compound involves N-substitution and Claisen-Schmidt condensation . The process involves the introduction of the chalcone structure into the 4,6-dimorpholinyl-1,3,5-triazine molecule through the C-N bond .Molecular Structure Analysis
The molecular structure of this compound has been characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antiproliferation activity against various cancer cell lines . It has shown good cytotoxicity against four cancer cells, with IC50 values of 8.71, 9.55, 15.67, and 21.77 μM, sequentially .Scientific Research Applications
Synthesis Techniques
A novel one-pot, three-component synthesis method under microwave irradiation has been developed for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes derivatives of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine. This method is efficient for producing dihydrotriazines that are then converted into the targeted compounds through aromatic dehydrogenation. The versatility of the reaction to various aromatic aldehydes and cyclic amines makes it a significant contribution to synthetic organic chemistry, with certain derivatives demonstrating potent antileukemic activity (Dolzhenko et al., 2021).
Biological Activities
Some triazine derivatives, including those related to 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine, have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain compounds possess good to moderate activities against various microorganisms, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Modification and Reactivity
Research into the selective modification of bifunctional heterocyclic compounds containing amino and thioamide groups in acetic acid medium demonstrates high-yielding and selective reactions of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine. This study underscores the compound's reactivity and potential for creating biologically relevant residues through subsequent alkylation steps (Kolmakov, 2008).
Synthetic Methodologies
A detailed method for synthesizing 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline demonstrates the compound's potential as an intermediate in the production of other chemically and biologically significant molecules. The overall yield reported for this synthesis highlights the efficiency of the employed synthetic route, further contributing to the compound's utility in various research applications (Jiao Chun-l, 2014).
Mechanism of Action
Target of Action
Structurally related compounds have been found to inhibit the pi3k and mtor kinases . These kinases play a crucial role in cell growth and proliferation, making them potential targets for cancer treatment .
Mode of Action
It’s suggested that similar compounds interact with their targets (pi3k and mtor kinases) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This results in the suppression of downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The compound likely affects the PI3K/Akt/mTOR pathway, given the targets of structurally related compounds . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K and mTOR, the compound could potentially suppress these cellular processes, thereby exerting an anti-proliferative effect .
Pharmacokinetics
Structurally related compounds have been found to be orally bioavailable and capable of crossing the blood-brain barrier . These properties suggest that the compound could potentially reach its targets in various tissues, including the brain .
Result of Action
Given the potential targets and mode of action, it’s plausible that the compound could exert anti-proliferative effects by inhibiting cell growth and survival pathways .
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXNBLPGOBGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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